1,2,4,5-Tetrabromobenzene (CAS 636-28-2) is a fully substituted brominated aromatic compound characterized by its high degree of molecular symmetry (D2h point group). This specific substitution pattern is not an incidental feature; it fundamentally dictates the compound's physical properties, solid-state packing, and reactivity, making it a crucial and non-interchangeable precursor for the synthesis of liquid crystals, porous organic polymers, and specialized dyes where precise geometric control is paramount. [1]
Selecting a brominated benzene based on bromine content or formula alone is a critical procurement error. The specific 1,2,4,5-substitution pattern of this isomer results in a unique combination of thermal stability, crystal packing, and reactive site geometry that is not replicated by its isomers (e.g., 1,2,3,5-tetrabromobenzene) or other polybrominated aromatics. Research on related isomeric systems, such as tribromobenzenes, confirms that molecular symmetry directly correlates to significant differences in melting points and intermolecular interactions. [1] Consequently, substituting this compound with an asymmetric isomer or a different polybrominated benzene will lead to unpredictable changes in polymer morphology, thermal processing windows, and final material performance.
The high symmetry of 1,2,4,5-tetrabromobenzene contributes to a highly stable crystal lattice, resulting in a significantly higher melting point compared to its asymmetric isomers. Its melting point is documented at 180–182 °C, a stark contrast to the 99.5 °C melting point of the 1,2,3,5-tetrabromobenzene isomer. [REFS-1, REFS-2]
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 180–182 °C |
| Comparator Or Baseline | 1,2,3,5-Tetrabromobenzene: 99.5 °C |
| Quantified Difference | ~81 °C higher than the asymmetric isomer |
| Conditions | Standard atmospheric pressure. |
This 81 °C difference is critical for applications requiring high-temperature processing or thermal stability, such as in engineering plastics or as a flame retardant, where a lower-melting isomer would fail.
The rigid, planar, and symmetrical structure of 1,2,4,5-tetrabromobenzene makes it a predictable four-connecting node for constructing porous organic polymers (POPs) and metal-organic frameworks (MOFs). When used as a monomer in reactions like Suzuki cross-coupling with 1,4-benzene diboronic acid, it produces networks with defined and reproducible properties, such as a BET surface area of 1083 m²/g. [1] Asymmetric isomers lack this defined geometry, which would result in more amorphous, less predictable, and lower-performance network materials.
| Evidence Dimension | Precursor Geometry for Network Synthesis |
| Target Compound Data | Symmetrical D2h, defined four-connecting node |
| Comparator Or Baseline | Asymmetrical isomers (e.g., 1,2,3,5-TBB): Irregular connection angles and geometry |
| Quantified Difference | Enables synthesis of ordered, crystalline, or high-reproducibility porous networks versus irregular or amorphous structures. |
| Conditions | Polymerization via cross-coupling reactions (e.g., Suzuki, Yamamoto). |
For researchers in materials science, controlling the final topology and porosity of a framework is critical; this compound provides that structural predictability, which its isomers cannot.
The specific 1,2,4,5-substitution pattern dictates unique intermolecular interactions in the solid state. In co-crystals with C70, 1,2,4,5-tetrabromobenzene forms a distinctive wavelike C–Br---Br structural motif. [1] This contrasts with the packing of hexabromobenzene, which under similar conditions forms different Br---Br contacts (3.6869(4) and 3.7973(4) Å). This demonstrates that the precise placement of bromine atoms, not just their presence, controls crystal assembly.
| Evidence Dimension | Halogen-Halogen (Br---Br) Interaction Motif |
| Target Compound Data | Forms a distinctive wavelike C–Br---Br structural motif in co-crystals. |
| Comparator Or Baseline | Hexabromobenzene: Forms discrete Br---Br contacts of specific lengths (3.69 Å and 3.80 Å). |
| Quantified Difference | Qualitatively different supramolecular assembly patterns. |
| Conditions | Co-crystallization with C70 fullerene. |
This predictable control over crystal packing is essential for designing advanced solid-state materials where intermolecular organization dictates electronic or optical properties.
Where the primary objective is the synthesis of a highly ordered, planar porous network with predictable and reproducible porosity for applications in gas storage or separation, the defined symmetrical geometry of 1,2,4,5-tetrabromobenzene makes it the required building block over any asymmetric isomer. [1]
In formulations for engineering plastics or other materials requiring high-temperature processing or end-use thermal stability, the significantly higher melting point of 1,2,4,5-tetrabromobenzene provides a critical processing window and stability advantage over lower-melting isomers. [2]
When investigating the fundamentals of halogen bonding or designing complex supramolecular structures, the well-defined bromine positions and predictable, unique packing behavior of 1,2,4,5-tetrabromobenzene make it a superior model compound for achieving specific solid-state architectures. [3]
Irritant